molecular formula C8H10N3O2S- B136988 4-(Dimethylaminodiazenyl)benzenesulfinate CAS No. 131483-42-6

4-(Dimethylaminodiazenyl)benzenesulfinate

Cat. No.: B136988
CAS No.: 131483-42-6
M. Wt: 289.35 g/mol
InChI Key: IYXBODXMZOSSJM-UHFFFAOYSA-M
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Description

4-(Dimethylaminodiazenyl)benzenesulfinate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This compound is particularly notable for its applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethylaminoazobenzene-4-sulfinate typically involves the azo coupling reaction. This reaction is a classical method for synthesizing azo compounds and involves the coupling of diazonium salts with activated aromatic compounds. The general procedure includes the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with an activated aromatic compound, such as aniline or its derivatives, to form the azo compound.

For dimethylaminoazobenzene-4-sulfinate, the specific reaction conditions may involve the use of sodium sulfinate as a sulfonylating agent. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of dimethylaminoazobenzene-4-sulfinate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The industrial synthesis may also incorporate additional purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylaminodiazenyl)benzenesulfinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic reagents, such as amines or alcohols, can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-(Dimethylaminodiazenyl)benzenesulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethylaminoazobenzene-4-sulfinate involves its interaction with specific molecular targets. The compound can act as a chromophoric agent, binding to amino acids and proteins, thereby altering their optical properties. This interaction is primarily driven by the formation of covalent bonds between the sulfonate group and the target molecules. The pathways involved include the formation of stable azo linkages, which can be detected and analyzed using various spectroscopic techniques .

Comparison with Similar Compounds

4-(Dimethylaminodiazenyl)benzenesulfinate can be compared with other similar azo compounds, such as:

The uniqueness of dimethylaminoazobenzene-4-sulfinate lies in its sulfonate group, which enhances its solubility in water and its ability to form stable covalent bonds with target molecules. This makes it particularly useful in applications requiring high stability and specificity.

Properties

CAS No.

131483-42-6

Molecular Formula

C8H10N3O2S-

Molecular Weight

289.35 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfinic acid

InChI

InChI=1S/C14H15N3O2S/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)20(18)19/h3-10H,1-2H3,(H,18,19)

InChI Key

IYXBODXMZOSSJM-UHFFFAOYSA-M

SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)O

Synonyms

DAB sulfinate
dimethylaminoazobenzene-4-sulfinate

Origin of Product

United States

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